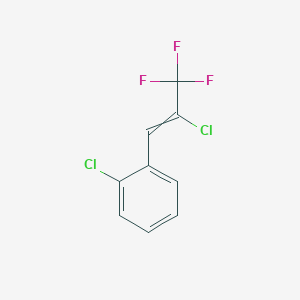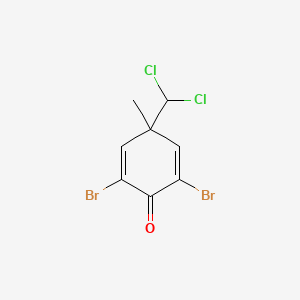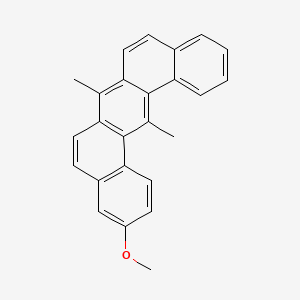
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings. This compound is part of a larger class of PAHs known for their presence in the environment as pollutants resulting from incomplete combustion of organic matter .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- are not well-documented. general methods for producing PAHs involve high-temperature processes such as pyrolysis or catalytic cracking of hydrocarbons. These methods can yield a mixture of PAHs, which are then separated and purified using techniques like chromatography.
化学反応の分析
Types of Reactions
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones or carboxylic acids, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Research on this compound helps understand the biological effects of PAHs, including their potential carcinogenicity and mutagenicity.
Medicine: Studies on the interactions of this compound with biological molecules can provide insights into its potential health effects and mechanisms of toxicity.
Industry: It is used in the development of materials and processes that require PAHs, such as in the production of dyes and pigments.
作用機序
The mechanism by which Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- exerts its effects involves its interaction with cellular components. PAHs, including this compound, are metabolically activated to form reactive intermediates that can bind to DNA and proteins, leading to mutations and cellular damage . The molecular targets and pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolic activation of PAHs.
類似化合物との比較
Similar Compounds
- Dibenz(a,h)anthracene
- Dibenz(a,c)anthracene
- Benzo(a)pyrene
Uniqueness
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- is unique due to its specific structural modifications, such as the presence of methoxy and methyl groups. These modifications can influence its chemical reactivity, biological activity, and environmental behavior compared to other PAHs.
特性
CAS番号 |
114326-29-3 |
|---|---|
分子式 |
C25H20O |
分子量 |
336.4 g/mol |
IUPAC名 |
7-methoxy-2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C25H20O/c1-15-20-11-8-17-6-4-5-7-22(17)24(20)16(2)25-21(15)12-9-18-14-19(26-3)10-13-23(18)25/h4-14H,1-3H3 |
InChIキー |
GPYFWVHTZUBMFD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(=C5)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


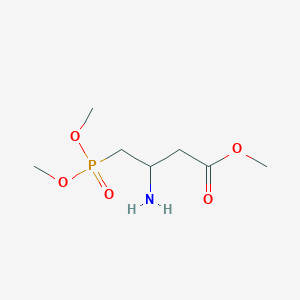
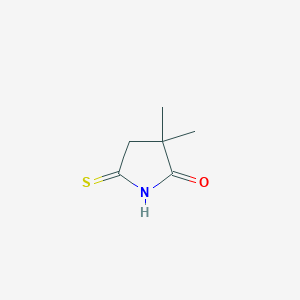

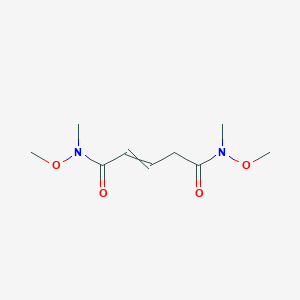
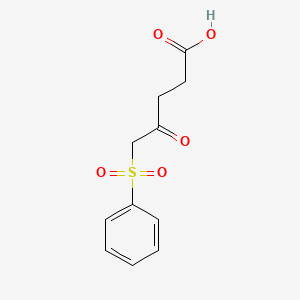

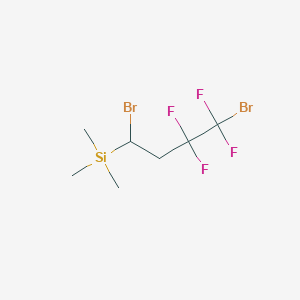
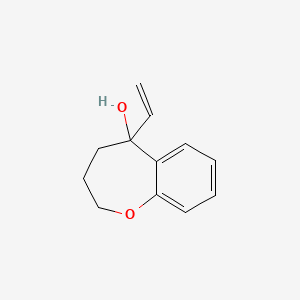

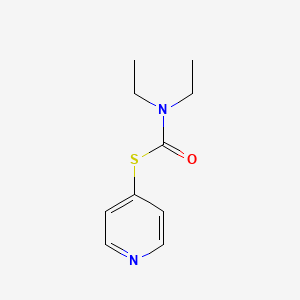
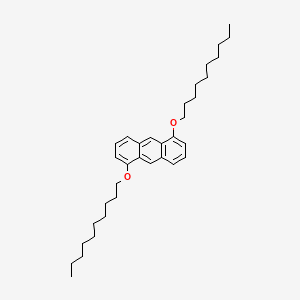
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
